molecular formula C20H15F9N2O3 B11537836 ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate

ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate

Cat. No.: B11537836
M. Wt: 502.3 g/mol
InChI Key: FPJLPOGAWDWZIH-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant electron-withdrawing properties, which can influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This is followed by intramolecular cyclization under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of trifluoromethyl groups can make the compound susceptible to oxidation under specific conditions.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated organic molecules, such as ETHYL 3-AMINO-4,4,4-TRIFLUOROCROTONATE and 2,2,2-TRIFLUOROACETOPHENONE Compared to these compounds, ETHYL 3,3,3-TRIFLUORO-2-{[4-(TRIFLUOROMETHYL)PHENYL]AMINO}-2-{[3-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}PROPANOATE is unique due to its specific arrangement of trifluoromethyl groups and the presence of both amino and formamido functional groups

Properties

Molecular Formula

C20H15F9N2O3

Molecular Weight

502.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-[4-(trifluoromethyl)anilino]-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate

InChI

InChI=1S/C20H15F9N2O3/c1-2-34-16(33)17(20(27,28)29,30-14-8-6-12(7-9-14)18(21,22)23)31-15(32)11-4-3-5-13(10-11)19(24,25)26/h3-10,30H,2H2,1H3,(H,31,32)

InChI Key

FPJLPOGAWDWZIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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